

Application Notes and Protocols for KME-2780 In Vivo Administration

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage and administration of **KME-2780**, a potent dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. The following protocols and data have been compiled from preclinical studies to guide researchers in designing their in vivo experiments.

Overview of KME-2780

KME-2780 is an orally active small molecule inhibitor with high potency against both IRAK1 and IRAK4, with IC50 values of 19 nM and 0.5 nM, respectively[1][2][3]. By targeting these key kinases, KME-2780 effectively blocks inflammatory signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[4]. This dual inhibition has shown significant anti-tumor activity in preclinical models of hematologic malignancies, particularly Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), by suppressing leukemic stem/progenitor cells (LSPCs)[2][3].

In Vivo Dosage and Administration Data

The following tables summarize the quantitative data from in vivo studies involving **KME-2780** administration in mouse models.

Table 1: KME-2780 Dosage in Mouse Xenograft Models



Animal Model	Cancer Type	Dosage	Administrat ion Route	Frequency	Reference
Mouse Xenograft	AML	100 mg/kg/day	Oral (p.o.)	Daily	[1]
NSGS Mice	MDS/AML	100 mg/kg	Oral (p.o.)	Daily	[2]
Mouse Xenograft	MDS/AML	30 mg/kg	Oral (p.o.)	Daily	[3]

Table 2: KME-2780 Administration Schedule in Mouse

Xenograft Models

Animal Model	Cancer Type	Treatment Duration	Study Outcome	Reference
Mouse Xenograft	AML	48 days	Reduced leukemia cell colonization in peripheral blood, improved mice survival.	[1]
NSGS Mice	MDS/AML	Not specified	Significantly reduced leukemic cell engraftment in peripheral blood and prolonged survival.	[2]
Mouse Xenograft	MDS/AML	Not specified	Suppressed MDS/AML.	[3]

Experimental Protocols

This section provides a detailed methodology for the preparation and oral administration of **KME-2780** in mice.



Preparation of KME-2780 Formulation for Oral Administration

This protocol is adapted from established methods for preparing a clear solution of **KME-2780** suitable for in vivo oral gavage.

Materials:

- KME-2780 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes

Procedure:

- Prepare a Stock Solution:
 - Dissolve KME-2780 powder in DMSO to create a concentrated stock solution (e.g., 25.0 mg/mL). Ensure the powder is completely dissolved. Sonication or gentle heating may be used to aid dissolution.
- Prepare the Working Solution (Example for a 1 mL final volume):
 - In a sterile microcentrifuge tube, add 100 μL of the KME-2780 DMSO stock solution (25.0 mg/mL)[1].
 - Add 400 μL of PEG300 to the tube and mix thoroughly until the solution is homogeneous[1].

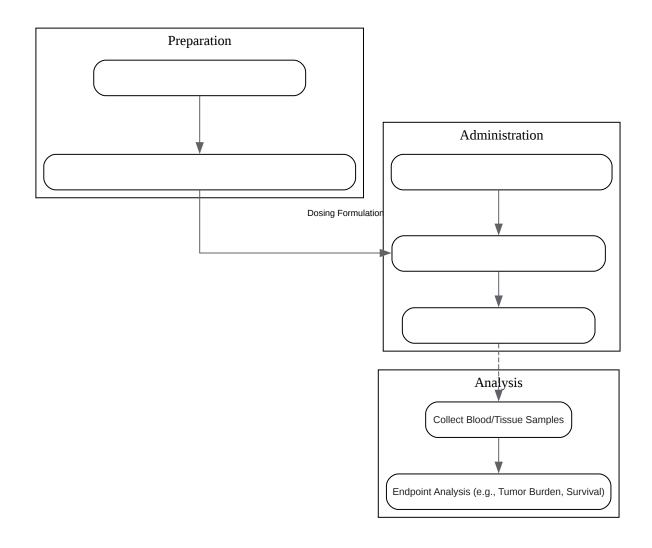


- Add 50 μL of Tween-80 and mix again until the solution is uniform[1].
- \circ Add 450 μ L of Saline to bring the final volume to 1 mL. Mix thoroughly to ensure a clear and stable solution[1].
- Note: The final concentration of this example working solution is 2.5 mg/mL. The volume
 of the stock solution and diluents should be adjusted based on the desired final
 concentration for the specific dosage. It is recommended to prepare the working solution
 fresh on the day of use[1].

In Vivo Oral Administration Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of **KME-2780** to mouse models.





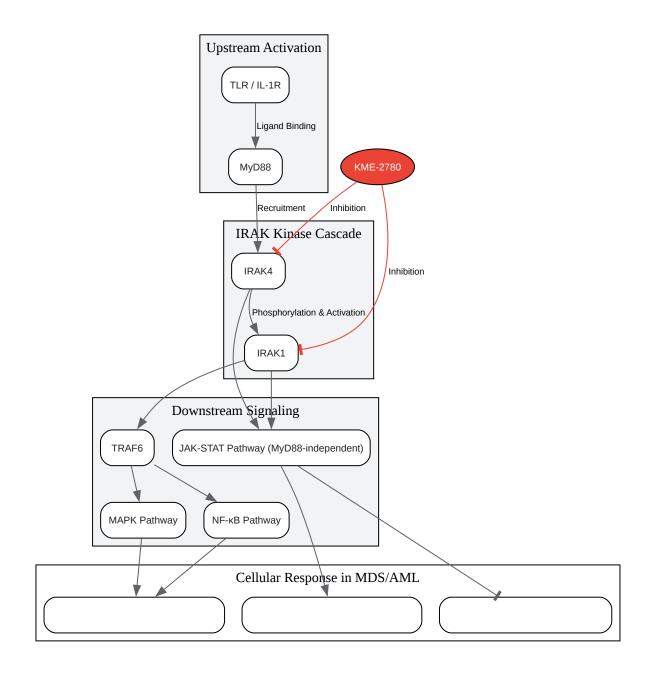
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Caption: Workflow for In Vivo Administration of KME-2780.

Signaling Pathway of KME-2780

KME-2780 functions by dually inhibiting IRAK1 and IRAK4, which are crucial kinases in the innate immune signaling pathway. The diagram below illustrates the mechanism of action.





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Caption: KME-2780 Mechanism of Action in MDS/AML Signaling.



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